Subcutaneous HBED Induces ~3‑Fold Greater Net Iron Excretion Than Equimolar Deferoxamine in Iron‑Loaded Primates and Rodents
In the iron‑loaded Cebus apella monkey, subcutaneous (SC) injection of HBED monohydrochloride dihydrate (75–324 μmol/kg) produced a net iron excretion nearly three times that observed after similar SC doses of deferoxamine (DFO) [REFS‑1]. A subsequent study using the monosodium salt (NaHBED) confirmed that by both SC bolus and 20‑minute IV infusion routes, NaHBED was consistently about twice as efficient as DFO at equimolar doses (150 μmol/kg) [REFS‑2]. In non‑iron‑overloaded bile‑duct‑cannulated rats, a single SC injection of HBED at 150 μmol/kg yielded net iron excretion more than threefold greater than the same DFO dose [REFS‑3]. Oral administration of either chelator, even at 300–324 μmol/kg, was ineffective in primates [REFS‑1].
| Evidence Dimension | Net iron excretion (relative to equimolar deferoxamine control) |
|---|---|
| Target Compound Data | HBED (monohydrochloride or Na salt) SC: ~2–3× DFO iron excretion across rodent and primate models |
| Comparator Or Baseline | Deferoxamine (DFO) SC at equimolar doses (75–324 μmol/kg) |
| Quantified Difference | HBED produced approximately 2‑ to 3‑fold greater net iron excretion than DFO at matched doses; HBED was orally ineffective, as was DFO |
| Conditions | Iron‑loaded Cebus apella monkeys; non‑iron‑overloaded bile‑duct‑cannulated rats; SC injection; doses 75–324 μmol/kg; HBED dissolved in 0.1 mmol/L sodium phosphate buffer pH 7.6 |
Why This Matters
A ≥2‑fold iron‑excretion advantage at matched doses directly reduces the required dosing frequency or total chelator burden, which is the primary efficacy metric for procurement of chronic iron‑chelation therapy candidates.
- [1] Bergeron RJ, Wiegand J, Brittenham GM. HBED: the continuing development of a potential alternative to deferoxamine for iron‑chelating therapy. Blood. 1999;93(1):370‑375. PMID: 9864183. View Source
- [2] Bergeron RJ, Wiegand J, Brittenham GM. HBED ligand: preclinical studies of a potential alternative to deferoxamine for treatment of chronic iron overload and acute iron poisoning. Blood. 2002;99(8):3019‑3026. PMID: 11929795. View Source
- [3] Bergeron RJ, Wiegand J, Brittenham GM. HBED: A potential alternative to deferoxamine for iron‑chelating therapy. Blood. 1998;91(4):1446‑1452. PMID: 9454776. View Source
